Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate

Chiral separation Enantioselective synthesis Asymmetric catalysis

Reproducible chiral separations and asymmetric catalysis require enantiopure ionic liquids. This (1S)-camphorsulfonate salt delivers: • Enables baseline resolution of 15/16 chiral drugs when used with CM-β-CD in CE • Catalyzes Mannich reactions up to 93% yield in 15 min via dual H-bonding activation • Non-volatile (bp 510.6°C), thermally stable solvent for high-temperature reactions

Molecular Formula C16H31NO5S
Molecular Weight 349.5 g/mol
CAS No. 93777-03-8
Cat. No. B12687788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate
CAS93777-03-8
Molecular FormulaC16H31NO5S
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C
InChIInChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3/t7?,10-;/m1./s1
InChIKeyLDKMKHPPNJOGRA-DLGLCQKISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(2-hydroxyethyl)ammonium (1S)-Camphorsulfonate: Chiral Protic Ionic Liquid


Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate (CAS 93777-03-8) is a protic ionic liquid (PIL) composed of the diethyl(2-hydroxyethyl)ammonium cation paired with the enantiopure (1S)-2-oxobornane-10-sulphonate (d-camphorsulfonate) anion . Its molecular formula is C₁₆H₃₁NO₅S with a molecular weight of 349.49 g·mol⁻¹, a computed boiling point of 510.6 °C, and a topological polar surface area of 107 Ų . The compound is classified under EINECS 298-030-4 and is primarily supplied for non-human research use . As a member of the 2-hydroxyethylammonium-based PIL family, it exhibits hydrogen-bonding capability, low volatility, and tunable solvation properties characteristic of this solvent class [1].

Substitution Risks: (1S)-Camphorsulfonate PIL vs. Generic Salts


Substituting the target compound with a generic camphorsulfonate salt (e.g., sodium, ammonium, or simple alkylammonium variants) introduces three quantifiable risks: loss of enantiomeric purity, altered hydrogen-bonding capacity, and unpredictable physicochemical behavior. The (1S) stereochemistry of the anion is critical for chiral recognition and asymmetric induction applications [1]. Replacing the diethyl(2-hydroxyethyl)ammonium cation with inorganic (Na⁺) or simple ammonium (NH₄⁺) counterions eliminates the two hydrogen-bond donor sites and the 107 Ų topological polar surface area that govern solvation and catalytic interactions [2]. Even within the camphorsulfonate-based ionic liquid family, cation structure significantly modulates viscosity, density, and Hammett acidity—differences that directly impact reaction kinetics and stereoselectivity outcomes [3].

Differentiation Evidence vs. Comparators


Enantiomeric Purity: (1S) Enantiomer vs. Racemic

The target compound bears the enantiopure (1S)-2-oxobornane-10-sulphonate anion, whereas the direct racemic analog (CAS 93777-04-9) carries the (±) mixture. In chiral ionic liquid (CIL) applications, enantiopure camphorsulfonate anions have been shown to enable baseline enantioseparation of 15 out of 16 tested chiral drugs when used as a synergistic additive with carboxymethyl-β-cyclodextrin in capillary electrophoresis, whereas the single chiral selector system failed for many drugs including clopidogrel, tramadol, and zopiclone [1]. The (1S) configuration provides a defined specific rotation essential for reproducible asymmetric induction, while a racemic mixture would yield unpredictable or null stereochemical outcomes.

Chiral separation Enantioselective synthesis Asymmetric catalysis

Hydrogen-Bond Donor Capacity vs. Sodium Salt

The diethyl(2-hydroxyethyl)ammonium cation provides 2 hydrogen-bond donor (HBD) sites, compared to 0 HBD sites in sodium camphorsulfonate (CAS 21791-94-6) . In 2-hydroxyethylammonium-based PILs, the number of 2-hydroxyethyl groups directly correlates with enhanced ion-ion interactions and modulates the auto-protolysis constant (Kₛ), which governs proton-transfer reactivity [1]. The presence of the hydroxyl group on the cation enables hydrogen-bonding-assisted catalytic mechanisms where both counterions participate in transition-state stabilization, as demonstrated in Mannich reactions achieving up to 93% yield in 15 min with camphorsulfonate-based ILs [2].

Protic ionic liquid Hydrogen bonding Solvation

Polar Surface Area & Solvation vs. Sodium Camphorsulfonate

The target compound has a computed topological polar surface area (TPSA) of 107 Ų , which is substantially higher than that of sodium camphorsulfonate (estimated ~80–85 Ų based on the absence of the organic cation contribution). The TPSA is a key determinant of solvation interactions, membrane permeability, and chromatographic retention behavior. In camphorsulfonate-based Brönsted acidic ionic liquids, variations in cation structure produce measurable differences in density (spanning ca. 1.2–1.4 g·cm⁻³), viscosity (from ~180 to >670 mPa·s at 298 K), and refractive index, all of which are functions of the cation's contribution to intermolecular interactions [1].

Physicochemical property Polar surface area Ionic liquid characterization

Thermal Stability: PIL vs. Organic Solvents

2-Hydroxyethylammonium-based protic ionic liquids as a class exhibit decomposition temperatures approaching 200 °C [1], and camphorsulfonate-based Brönsted acidic ILs demonstrate thermal stability suitable for reactions at elevated temperatures without significant mass loss [2]. The target compound's computed boiling point is 510.6 °C at 760 mmHg , indicating a wide liquid operating window. This contrasts with conventional organic solvents (e.g., ethanol, bp 78.4 °C; acetonitrile, bp 82 °C) and simple ammonium camphorsulfonate salts, which may undergo thermal decomposition through different pathways due to the absence of the hydroxyl-functionalized cation.

Thermal stability Protic ionic liquid Green chemistry

Application Scenarios for (1S)-Camphorsulfonate Ionic Liquid


Chiral Selector for Capillary Electrophoresis

The enantiopure (1S)-camphorsulfonate anion enables synergistic enantioseparation when used as an additive with carboxymethyl-β-cyclodextrin in capillary electrophoresis, achieving baseline resolution of 15 out of 16 tested chiral drugs where the single-selector system failed [1]. The diethyl(2-hydroxyethyl)ammonium cation's 2 HBD sites contribute to the ionic liquid's compatibility with aqueous buffer systems. Procurement of this specific enantiopure salt is required to establish reproducible chiral purity methods for pharmaceutical quality control.

Dual-Counterion Catalyst for Mannich & Aldol Reactions

Camphorsulfonate-based ionic liquids with hydrogen-bond-capable cations catalyze Mannich reactions with yields up to 93% in 15 min via a mechanism where both cation and anion participate in transition-state stabilization [2]. The (1S) stereochemistry of the anion can influence diastereoselectivity, while the diethyl(2-hydroxyethyl)ammonium cation's hydroxyl group provides an additional hydrogen-bonding site for substrate activation, differentiating it from imidazolium-based camphorsulfonate ILs that lack this functionality [3].

Non-Volatile Medium for High-Temperature Synthesis

With a computed boiling point of 510.6 °C and class-level thermal stability approaching 200 °C [4], this protic ionic liquid can serve as a non-volatile solvent for reactions requiring temperatures well above the boiling points of conventional organic solvents. Its negligible vapor pressure supports solvent-free and reduced-pressure reaction conditions, and the chiral anion may be exploited for asymmetric induction in cycloadditions, rearrangements, and other transformations where stereochemical memory is desired.

Reference Standard for Camphorsulfonate-Based ILs

The well-defined single-enantiomer composition (1 defined stereocenter, 2 HBD sites, TPSA 107 Ų) makes this compound suitable as a reference material in systematic studies correlating cation structure with thermophysical properties (density, viscosity, refractive index, Hammett acidity) in camphorsulfonate-based ionic liquid series [3]. Its reproducible physicochemical profile supports QSAR and COSMO-RS computational modeling efforts aimed at predicting ionic liquid behavior.

Quote Request

Request a Quote for Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.